3-methyl-N-(4-methylbenzyl)-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
“3-methyl-N-(4-methylbenzyl)-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole carboxamide derivatives . These compounds have been identified as important in the search for new anti-mycobacterial agents .
Synthesis Analysis
The synthesis of these compounds involves designing and predicting in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). The compounds are synthesized in combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .
Molecular Structure Analysis
The molecular structure of these compounds is confirmed by means of IR, 1H NMR, MS, and elemental analyses .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot two-component thermal cyclization reaction of 2-aminobenzimidazole and P-substituted methyl cinnamates . This is followed by Vilsmir-Haack formylation of these derivatives, which affords the 2-chloro-3-carboxaldehyde targets .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by various analytical techniques such as IR, 1H NMR, MS, and elemental analyses .
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals and other reactive species, protecting cells from oxidative damage.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to have analgesic and anti-inflammatory properties . They could potentially be used in the treatment of pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole compounds have also been found to have antiviral properties . They could potentially be used in the treatment of viral infections.
Diuretic Activity
Thiazole derivatives have been reported to have diuretic properties . They could potentially be used in the treatment of conditions that cause fluid retention.
Anticonvulsant and Neuroprotective Activity
Thiazole compounds have shown anticonvulsant and neuroprotective activities . They could potentially be used in the treatment of neurological disorders.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . They could potentially be used in the treatment of cancer.
Antimycobacterial Activity
A study has reported the design, synthesis, and biological evaluation of imidazo-[2,1-b]-thiazole carboxamide derivatives as antimycobacterial agents . These compounds could potentially be used in the treatment of tuberculosis.
Mechanism of Action
Target of Action
The compound, 3-methyl-N-[(4-methylphenyl)methyl]-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, is a derivative of the indole and thiazole classes of compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Similarly, thiazole derivatives have been associated with a broad spectrum of biological activities . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiazole derivatives also exhibit a wide range of biological activities . The specific interactions of this compound with its targets would depend on the nature of these targets and the specific functional groups present in the compound.
Biochemical Pathways
Given the broad range of biological activities associated with indole and thiazole derivatives , it is likely that this compound could affect multiple pathways. The downstream effects would depend on the specific targets and pathways involved.
Result of Action
Given the range of biological activities associated with indole and thiazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Future Directions
The future directions in the research of these compounds could involve further exploration of their anti-mycobacterial properties, as well as their potential applications in the treatment of tuberculosis . Additionally, further studies could be conducted to understand their mechanism of action and to optimize their synthesis process .
properties
IUPAC Name |
3-methyl-N-[(4-methylphenyl)methyl]-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-6-8-15(9-7-13)11-22-20(26)19-14(2)24-12-18(23-21(24)29-19)16-4-3-5-17(10-16)25(27)28/h3-10,12H,11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBKBCKXCKBHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-methylbenzyl)-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide |
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